N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide
Description
N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a cyclopentylethylsulfonyl group and an acetamide moiety, making it a unique structure for research and industrial purposes.
Properties
IUPAC Name |
N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-12(17)15-10-14-11-16(7-8-20-14)21(18,19)9-6-13-4-2-3-5-13/h13-14H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBJVLTDLACQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)S(=O)(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the morpholine ring. The cyclopentylethylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the acetamide group via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide: shares structural similarities with other sulfonyl-containing morpholine derivatives.
This compound: can be compared to other acetamide derivatives with different substituents.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
